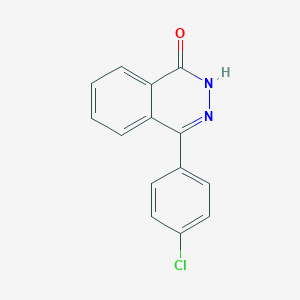

4-(4-chlorophenyl)phthalazin-1(2H)-one

Vue d'ensemble

Description

4-(4-chlorophenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the phthalazinone core. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)phthalazin-1(2H)-one typically involves the reaction of 4-chlorobenzoyl chloride with phthalic hydrazide. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the phthalazinone ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Analyse Des Réactions Chimiques

Chlorination with POCl3

The hydroxyl group at position 1 undergoes chlorination under acidic conditions:

- Reagents : Phosphorus oxychloride (POCl3)

- Conditions : Reflux (110–120°C, 4–6 hrs)

- Product : 1-Chloro-4-(4-chlorophenyl)phthalazine

- Yield : 80–90%

This intermediate serves as a precursor for further functionalization.

Amine/Alcohol Substitution Reactions

The chloro derivative reacts with nucleophiles to form substituted phthalazines:

Suzuki Coupling

- Catalyst : PdCl2(dppf) (10 mol%)

- Conditions : K3PO4, 1,4-dioxane, reflux (2–3 hrs)

- Boron Partner : Arylboronic acids

- Product : 4-Aryl-1-(4-chlorophenyl)phthalazines

- Yield Range : 65–77%

Sonogashira Coupling

- Catalyst : Pd(PPh3)2Cl2/CuI

- Conditions : Et3N, THF, 60°C (12–18 hrs)

- Alkyne Partner : Terminal alkynes

- Product : 4-Alkynyl-1-(4-chlorophenyl)phthalazines

- Example : Reaction with phenylacetylene gives 4-(phenylethynyl)-1-(4-chlorophenyl)phthalazine (73% yield)

Pyrazoline Derivatives

- Reagents : Chalcone derivatives + hydrazine hydrate

- Conditions : AcOH, reflux (5–8 hrs)

- Product : 4-(4-Chlorophenyl)-1-(pyrazolinyl)phthalazines

- Biological Relevance : IC50 = 0.15–1.27 μM against HepG2/MCF-7 cancer lines

Pyrimidinones/Pyrimidinthiones

- Reagents : Urea/thiourea

- Conditions : Ethanol, ultrasound (40 kHz, 45°C, 1–2 hrs)

- Product : Pyrimidin-2(1H)-one or thione derivatives

- Key Example : 4-(4-Chlorophenyl)-1-(pyrimidin-2-one)phthalazine shows VEGFR-2 inhibition (ΔG = −95.86 kcal/mol)

Mannich Reaction

- Reagents : Formaldehyde + primary amines

- Conditions : Ultrasound (40°C, 30–45 mins)

- Product : 4-(4-Chlorophenyl)-1-(aminomethyl)phthalazines

- Yield : 68–82%

Oxidation/Reduction

| Reaction Type | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Oxidation | KMnO4/H2SO4 | Phthalazine-1,4-dione derivatives | Antimicrobial agents | |

| Reduction | NaBH4/NiCl2 | 1,2-Dihydrophthalazines | Anticonvulsant precursors |

Alkylation/Acylation

- Alkylation : Ethyl chloroacetate/K2CO3 → 1-(Ethoxycarbonylmethyl)-4-(4-chlorophenyl)phthalazine (82% yield)

- Acylation : Acetyl chloride/AlCl3 → 1-Acetyl-4-(4-chlorophenyl)phthalazine (75% yield)

Critical Analysis of Reactivity Trends

- Electronic Effects : The 4-chlorophenyl group enhances electrophilicity at C-1, facilitating SNAr reactions.

- Steric Factors : Bulky substituents at C-1 reduce yields in cross-coupling reactions (e.g., 65% for ortho-substituted arylboronic acids vs. 77% for para-substituted) .

- Solvent Impact : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates compared to ethanol .

This reactivity profile underscores the compound’s utility in medicinal chemistry for constructing phthalazine-based inhibitors and bioactive heterocycles.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Drug Development and Quality Control

4-(4-chlorophenyl)phthalazin-1(2H)-one serves as a reference standard in pharmaceutical quality control and method development. Its unique structure allows for the assessment of analytical methods in drug formulation processes. The compound is used in various assays to ensure the quality and efficacy of pharmaceutical products.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it can induce apoptosis in cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves modulation of cell cycle proteins and activation of caspases, which are critical for programmed cell death.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.15 |

| HepG2 | 0.29 |

The presence of the chlorobenzyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets .

Biological Applications

1. Antifungal Properties

The compound exhibits significant antifungal activity against pathogenic fungi such as Cryptococcus neoformans. In studies, it demonstrated a minimum inhibitory concentration (MIC) of less than 50 μg/mL against this organism, indicating its potential as an antifungal agent.

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Cryptococcus neoformans | < 50 |

| Other derivatives | Various fungi | > 250 |

The antifungal mechanism is believed to involve disruption of fungal cell membranes and inhibition of essential enzymatic pathways .

2. Anti-inflammatory Effects

Research has shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The modulation of signaling pathways associated with inflammation indicates its therapeutic promise in conditions characterized by excessive inflammation.

Chemical Research Applications

1. Analytical Chemistry

In chemical research, this compound is employed in various analytical applications, including qualitative and quantitative analyses. It can be separated using high-performance liquid chromatography (HPLC), which is crucial for purity assessment and impurity profiling in pharmaceutical formulations.

2. Synthesis and Reaction Studies

The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, making it a valuable intermediate in synthetic organic chemistry. These reactions allow for the development of new derivatives with potentially enhanced biological activities .

Case Studies

One notable case study involved evaluating the synergistic effects of this compound when used in combination with other chemotherapeutic agents. The results indicated enhanced cytotoxic effects compared to monotherapy, suggesting that this compound could improve therapeutic outcomes in cancer treatments .

Mécanisme D'action

The mechanism of action of 4-(4-chlorophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, suggesting its role in modulating inflammatory pathways. Additionally, it may exert neuroprotective effects by reducing the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Azolylphenyl)-phthalazin-1-amines:

Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.

Uniqueness

4-(4-chlorophenyl)phthalazin-1(2H)-one stands out due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts unique chemical and biological properties.

Activité Biologique

4-(4-chlorophenyl)phthalazin-1(2H)-one is a phthalazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a range of effects on various biological systems, making it a subject of interest for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . It features a phthalazine core with a chlorophenyl substituent, which is believed to enhance its biological activity through interactions with specific molecular targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Studies have shown that it can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The inhibition of VEGFR-2 can lead to reduced tumor growth and metastasis, making this compound a candidate for anticancer therapies.

Biological Activity Overview

Research has demonstrated several key biological activities associated with this compound:

- Anticancer Properties : The compound has shown significant cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. In vitro studies indicate that it induces apoptosis in these cells through the activation of caspase pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

Anticancer Activity

A study conducted on the anticancer effects of various phthalazine derivatives, including this compound, revealed that this compound exhibited high inhibitory activity against VEGFR-2, which correlated with its ability to suppress tumor cell proliferation. The study utilized molecular docking techniques to predict binding affinities and elucidate the interaction mechanisms at the molecular level.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | 15.3 | VEGFR-2 inhibition |

| This compound | MCF-7 | 12.8 | Apoptosis induction |

Antimicrobial Activity

In another investigation, the compound was tested against a panel of bacterial strains. It demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria. The results indicated that the chlorophenyl group might contribute to its antimicrobial efficacy.

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLKSRYOYNILEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351039 | |

| Record name | 4-(4-chlorophenyl)phthalazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51334-86-2 | |

| Record name | 4-(4-chlorophenyl)phthalazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.